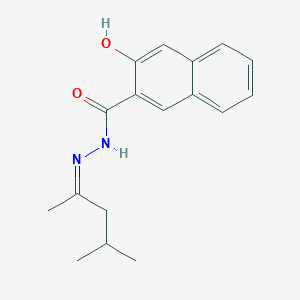

N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide

Description

N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (CAS 214417-91-1) is a hydrazide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol . It appears as a white powder with a purity ≥98%, melting point of 50°C, and water solubility of 4.37 mg/L at 20°C . Its primary industrial application is as a multifunctional additive in tire manufacturing, where it reduces heat generation, rolling resistance, and fatigue cracking while enhancing durability . The compound’s structure comprises a 3-hydroxy-2-naphthoyl hydrazide backbone linked to a 1,3-dimethylbutylidene moiety, enabling unique physicochemical properties .

Properties

CAS No. |

214417-91-1 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

3-hydroxy-N-[(Z)-4-methylpentan-2-ylideneamino]naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12- |

InChI Key |

HPTJCEPNQHYWIH-PDGQHHTCSA-N |

Isomeric SMILES |

CC(C)C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |

Canonical SMILES |

CC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Conditions

-

Reactants :

-

3-Hydroxy-2-naphthohydrazide (0.25 mol, 50.0 g)

-

Methyl isobutyl ketone (500 mL, excess as solvent and reactant)

-

-

Equipment : Reactor equipped with a Dean-Stark reflux condenser and mechanical stirrer.

-

Procedure :

-

Charge MIBK and hydrazide into the reactor.

-

Heat under reflux (≈120°C) for 5 hours, collecting water in the Dean-Stark trap.

-

Cool the mixture to 20°C, distill off excess MIBK under reduced pressure.

-

Recrystallize the crude product from diethyl ether to obtain pale-yellow crystals.

-

Yield and Characterization

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the carbonyl carbon of MIBK, followed by dehydration to form the hydrazone (Figure 1). The Dean-Stark trap enhances efficiency by removing water, shifting equilibrium toward the product.

Alternative Synthetic Routes

Three-Stage Synthesis from Naphthoic Acid

A multi-step approach (Figure 2) is described in academic literature:

-

Synthesis of 3-hydroxy-2-naphthoic acid hydrazide :

-

React 3-hydroxy-2-naphthoic acid with hydrazine hydrate in ethanol under reflux.

-

-

Condensation with MIBK :

-

Follow the Dean-Stark method as in Section 1.1.

-

-

Purification : Column chromatography or recrystallization.

Scalability and Industrial Adaptation

Industrial protocols (e.g., Zhejiang Boju New Material Co.) scale the condensation reaction to metric-ton quantities:

-

Solvent Recovery : Distillation and reuse of MIBK reduces costs.

-

Purity Control : Crystallization from ethanol/water mixtures ensures ≥99.5% purity.

Optimization and Critical Parameters

Key Variables Affecting Yield

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Reaction Time | 5–6 hours | Longer durations increase decomposition |

| Temperature | 120–125°C (reflux) | Lower temps slow reaction |

| MIBK:Hydrazide Ratio | 10:1 (v/w) | Excess MIBK drives equilibrium |

| Water Removal | Complete | Critical for ≥95% yield |

Impurity Profiling

Common byproducts include:

-

Unreacted hydrazide : Removed via recrystallization.

-

Di-substituted hydrazones : Formed at elevated temperatures; minimized by strict temperature control.

Industrial-Grade Synthesis

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥99.0% | USP <621> |

| Loss on Drying | ≤0.5% | Gravimetric analysis |

| Residual Solvents | ≤500 ppm MIBK | GC-FID |

Environmental and Regulatory Considerations

-

Waste Management : MIBK is recycled; aqueous waste treated via neutralization.

-

Regulatory Status : Classified as a skin sensitizer (GHS07) and aquatic hazard (GHS09).

Figure 1: Condensation Mechanism

(Schematic diagram of hydrazide + MIBK → hydrazone + H₂O)

Figure 2: Three-Stage Synthesis Flow (Hydrazide preparation → condensation → purification)

Chemical Reactions Analysis

Types of Reactions: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding naphthoquinones.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted naphthohydrazides.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves the condensation reaction of 3-hydroxy-2-naphthoic acid hydrazide with a suitable aldehyde. The resulting hydrazone derivatives have been studied for their potential biological activities, particularly as enzyme inhibitors.

Medicinal Chemistry Applications

-

Antidiabetic Activity :

Recent studies have shown that derivatives of this compound exhibit significant inhibitory effects against the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. For instance, one derivative demonstrated an IC50 value of 2.80 µM, significantly lower than the standard drug acarbose (IC50 = 873.34 µM) . This suggests potential applications in diabetes management. -

Antioxidant Properties :

The compound has also been explored for its antioxidant capabilities. Its incorporation into rubber compositions has shown improved aging resistance and reduced heat generation in rubber products . This highlights the compound's utility beyond medicinal chemistry into material sciences.

Material Science Applications

This compound is utilized in the formulation of rubber products due to its antioxidant properties. The following table summarizes its application in rubber formulations:

| Application Area | Description |

|---|---|

| Rubber Compositions | Enhances aging resistance and reduces heat generation in rubber products |

| Antioxidant Additive | Used in combination with other antioxidants to improve overall performance |

Case Studies

-

Inhibition Studies :

A series of hydrazone derivatives based on this compound were synthesized and tested for their α-glucosidase inhibitory activity. The most potent derivative exhibited concentration-dependent inhibition, indicating its potential as a therapeutic agent for diabetes . -

Rubber Industry Applications :

Research indicates that incorporating this compound into rubber formulations can significantly enhance their durability and performance under thermal stress conditions . This application is particularly valuable in industries where material longevity is critical.

Mechanism of Action

The mechanism of action of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their substituent-driven differences:

Key Comparative Findings

Physicochemical Properties

- Solubility : The target compound’s low water solubility (4.37 mg/L ) contrasts with analogs like 1a and 1b , which bear polar nitro and hydroxyl groups, likely enhancing solubility in polar solvents .

- Thermal Stability : The 1,3-dimethylbutylidene group in the target compound contributes to its industrial utility in high-temperature environments (e.g., tire manufacturing), whereas analogs with nitro substituents (e.g., 1a ) are tailored for biochemical interactions .

Coordination Chemistry

- Metal Chelation: The hydroxyl-rich H₂L forms stable complexes with Cd²⁺ and Co²⁺, whereas the target compound’s non-polar alkylidene group limits such applications .

Biological Activity

N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide (CAS No. 214417-91-1) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- Synonyms : 2-Naphthalenecarboxylic acid, 3-hydroxy-, 2-(1,3-dimethylbutylidene)hydrazide

The compound's structure features a naphthalene ring, which contributes to its chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that hydrazone derivatives can scavenge free radicals effectively, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and disease prevention .

Antimicrobial Activity

The compound has shown potential antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, indicating its possible application in developing new antimicrobial agents . The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Cytotoxic Effects

Some studies have reported cytotoxic effects of hydrazone derivatives on cancer cell lines. For instance, this compound was tested against several cancer cell lines, showing selective cytotoxicity. This suggests potential as an anticancer agent, although further research is necessary to elucidate the underlying mechanisms and optimize efficacy .

Hazard Classification

This compound is classified under hazardous chemicals due to its potential skin sensitization effects and toxicity to aquatic life. The following table summarizes its hazard classification:

| Hazard Category | Description |

|---|---|

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

| Environmental Hazard | Chronic category 2 (Toxic to aquatic life) |

| Hazard Statements | H317 (Allergic reaction), H411 (Aquatic toxicity) |

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthohydrazide with suitable aldehydes under acidic conditions. The yield and purity of the compound can vary based on the reaction conditions and purification methods employed .

Case Studies

-

Antioxidant Activity Study :

- Researchers evaluated the antioxidant capacity of various hydrazones, including this compound.

- Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Antimicrobial Efficacy :

- A series of experiments tested the compound against Gram-positive and Gram-negative bacteria.

- The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the standard synthetic routes for preparing N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide, and what conditions optimize yield?

The compound is synthesized via Schiff base condensation between 3-hydroxy-2-naphthohydrazide and 1,3-dimethylbutylidene ketone. A typical protocol involves refluxing equimolar reactants in a polar aprotic solvent (e.g., ethanol or acetone) under acidic or neutral conditions for 4–6 hours. For example, similar hydrazide derivatives are prepared by refluxing 3-hydroxy-2-naphthoic hydrazide with aldehydes/ketones, followed by recrystallization in methanol . Yield optimization requires controlled stoichiometry, inert atmosphere (N₂), and purification via column chromatography or repeated recrystallization to remove side products.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

- FTIR : To confirm the C=N stretch (1600–1640 cm⁻¹) and O–H/N–H vibrations (3000–3400 cm⁻¹).

- ¹H/¹³C NMR : For verifying hydrazide proton (δ 10–12 ppm) and aromatic/alkyl group assignments.

- X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and purity (>95% by UPLC/HRMS) .

Q. What are the primary applications of this compound in basic research?

It serves as a precursor for:

- Schiff base ligands in coordination chemistry for synthesizing metal complexes with catalytic or biological activity .

- Fluorescence probes : Derivatives of 3-hydroxy-2-naphthohydrazide exhibit aggregation-induced emission (AIE) for sensing small molecules like vanillin .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound in therapeutic applications?

Substituent engineering at the hydrazide or naphthyl group modulates bioactivity. For instance:

- Anticancer activity : Introducing halogenated benzylidene groups (e.g., 5-bromo or 5-chloro substituents) enhances cytotoxicity in diorganotin(IV) complexes against HT29 and MCF7 cell lines .

- Antidiabetic activity : Hydrazone derivatives with electron-withdrawing groups (e.g., nitro or chloro) show potent α-glucosidase inhibition (IC₅₀ < 10 µM) via binding to catalytic residues (Glu277, Gln279) . Methodological note: Use molecular docking (AutoDock Vina) to predict binding modes and SAR-guided synthesis.

Q. What experimental strategies resolve contradictions in fluorescence data for derivatives of this compound?

Discrepancies in emission profiles (e.g., AIE vs. aggregation-caused quenching) arise from solvent polarity, substituent effects, or probe aggregation state. To address this:

Q. How can crystallographic data improve the design of metal complexes derived from this ligand?

Single-crystal X-ray structures reveal coordination geometry (e.g., trigonal bipyramidal vs. octahedral) and non-covalent interactions (e.g., π-stacking). For example, Sn(IV) complexes with distorted trigonal-bipyramidal geometry show enhanced cytotoxicity due to ligand planarity and hydrophobic interactions with biomolecules . Use SHELX software for structure refinement and Mercury for visualizing packing motifs .

Methodological Challenges

Q. What are the pitfalls in reproducing synthetic protocols for this compound, and how can they be mitigated?

Common issues include:

- Side reactions : Unreacted 1,3-dimethylbutylidene ketone may form byproducts. Monitor reaction progress via TLC and use excess hydrazide (1.2:1 molar ratio).

- Crystallization difficulties : Slow evaporation at 4°C in methanol/water (7:3 v/v) improves crystal quality .

- Moisture sensitivity : Store products in desiccators with silica gel.

Q. How should researchers design assays to evaluate the antioxidant vs. pro-oxidant effects of this compound?

Use dual approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.